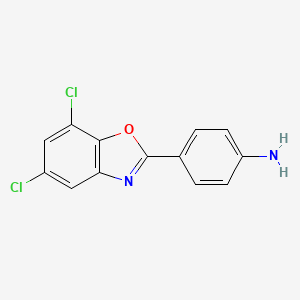
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline” is a compound that has been studied for its potential antimicrobial and analgesic activities . It is a derivative of benzoxazole, a heterocyclic compound that has been widely used in medicinal chemistry due to its broad range of biological activity .
Synthesis Analysis
The synthesis of this compound involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . This process yields the corresponding 1-phenylethanone (5,7-dichloro-1,3-benzoxazol-2-yl)hydrazones . These compounds, when subjected to Vilsmeier–Haack reaction with POCl3 in DMF, yield the final product .
Molecular Structure Analysis
The molecular structure of “4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline” was confirmed by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and the Vilsmeier–Haack reaction . The Vilsmeier–Haack reaction is a formylation reaction that is commonly used in the synthesis of aromatic and heteroaromatic substrates .
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been used in the synthesis of novel derivatives that have shown significant antimicrobial activities . These derivatives have been tested against various pathogens, and some have shown promising results, making them potential candidates for the development of new antimicrobial agents .
Analgesic Activity
Derivatives of this compound have also been found to exhibit analgesic (pain-relieving) activity . This opens up potential avenues for the development of new analgesic drugs, which could be beneficial in the management of pain.
Molecular Docking Studies
Molecular docking studies have been conducted with these compounds . These studies are crucial in drug discovery as they help in understanding the molecular interactions between the drug and its target protein.
Antioxidant Activity
Some derivatives of this compound have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
This compound has been used in the synthesis of novel pyrazolo[3,4-b]quinoline derivatives . These derivatives have displayed a broad spectrum of pharmacological and biological activities, making them of interest in medicinal chemistry .
Cytotoxic Agents
Some derivatives of this compound have emerged as leading cytotoxic agents . These agents have the ability to kill cells, making them potentially useful in the treatment of various types of cancer .
Enzyme Inhibitors
Certain derivatives of this compound have been found to be strong enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, biotechnology, and biochemistry .
Potential Use in Antimycobacterial Agents
Given the antimicrobial activity of these compounds, there is potential for their use in the development of specific antimycobacterial agents . These agents could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Mécanisme D'action
Target of Action
Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may interact with targets involved in microbial growth and pain perception.
Mode of Action
It is known that similar compounds exhibit antimicrobial and analgesic activities
Biochemical Pathways
Given its potential antimicrobial and analgesic activities , it can be inferred that the compound may interfere with the biochemical pathways involved in microbial growth and pain signaling.
Result of Action
Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may inhibit microbial growth and reduce pain at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGAFUCURPSCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)
![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

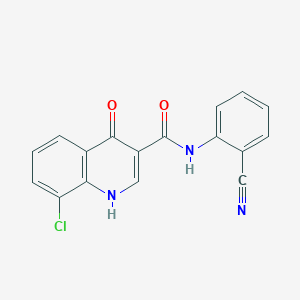
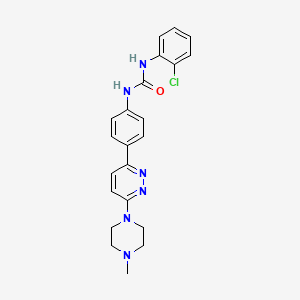
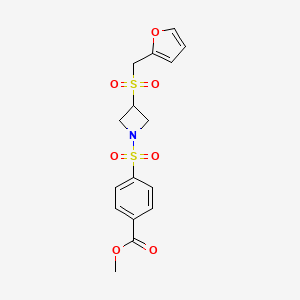
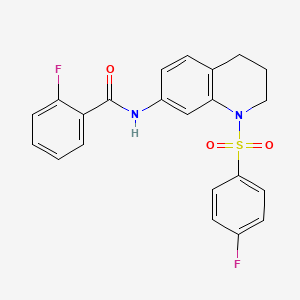
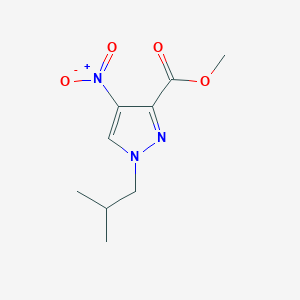




![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)